2'-Methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine
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Overview
Description
2’-Methyl-1h,2’h-[3,3’-bi(1,2,4-triazol)]-5-amine is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methyl-1h,2’h-[3,3’-bi(1,2,4-triazol)]-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with nitriles or other suitable electrophiles. The reaction conditions often include the use of catalysts such as nickel or copper, and the reactions are typically carried out in solvents like dimethylformamide or ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2’-Methyl-1h,2’h-[3,3’-bi(1,2,4-triazol)]-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
2’-Methyl-1h,2’h-[3,3’-bi(1,2,4-triazol)]-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 2’-Methyl-1h,2’h-[3,3’-bi(1,2,4-triazol)]-5-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence various biological pathways. For example, the compound may inhibit enzymes or disrupt cellular processes by binding to specific proteins or nucleic acids .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another triazole compound with similar structural features but different reactivity and applications.
1,2,4-Triazole: A closely related compound with a different arrangement of nitrogen atoms in the ring.
Imidazole: A five-membered ring with two nitrogen atoms, used in various chemical and biological applications
Uniqueness
2’-Methyl-1h,2’h-[3,3’-bi(1,2,4-triazol)]-5-amine is unique due to its specific substitution pattern and the presence of a methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C5H7N7 |
---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
5-(2-methyl-1,2,4-triazol-3-yl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C5H7N7/c1-12-4(7-2-8-12)3-9-5(6)11-10-3/h2H,1H3,(H3,6,9,10,11) |
InChI Key |
MHNRHQUYOVINSQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC=N1)C2=NC(=NN2)N |
Origin of Product |
United States |
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